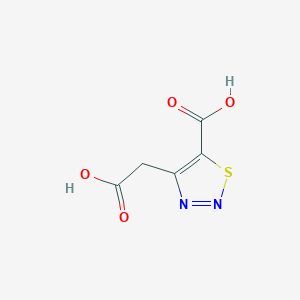
4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is an organic compound characterized by the presence of both carboxymethyl and thiadiazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of appropriate thiadiazole precursors with carboxymethylating agents under controlled conditions. One common method involves the use of chloroacetic acid as the carboxymethylating agent, which reacts with the thiadiazole precursor in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and thiadiazole groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
4-(Carboxymethyl)-1,2,3-thiadiazole: Lacks the additional carboxylic acid group.
1,2,3-Thiadiazole-5-carboxylic acid: Lacks the carboxymethyl group.
4-(Carboxymethyl)-1,2,3-triazole-5-carboxylic acid: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
4-(Carboxymethyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of both carboxymethyl and thiadiazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C5H4N2O4S |
|---|---|
分子量 |
188.16 g/mol |
IUPAC名 |
4-(carboxymethyl)thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4S/c8-3(9)1-2-4(5(10)11)12-7-6-2/h1H2,(H,8,9)(H,10,11) |
InChIキー |
WQJUVFKGPUZHBQ-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(SN=N1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


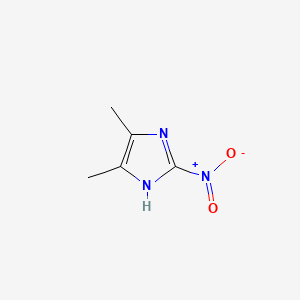

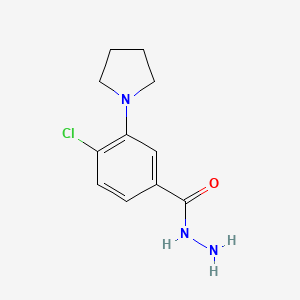
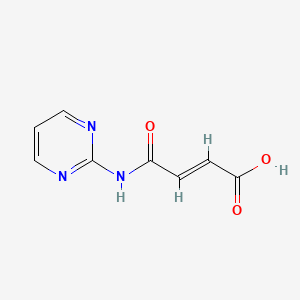
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine](/img/structure/B15054046.png)
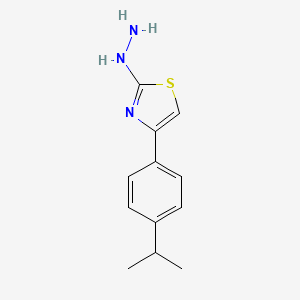
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
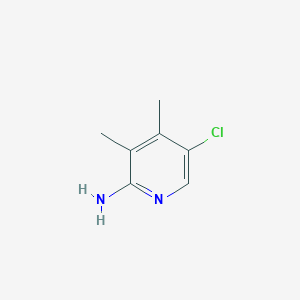
![N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)
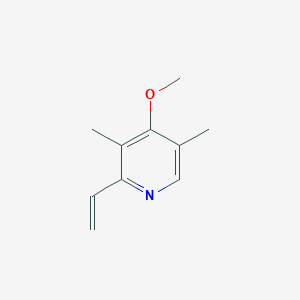

![8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate](/img/structure/B15054081.png)
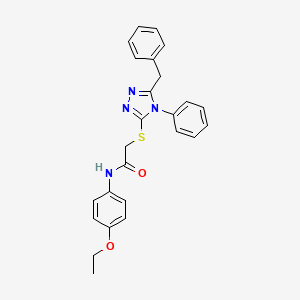
![tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B15054094.png)
